Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Overview
Description
Pyrazolo[1,5-a]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . It is a solid substance .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-a]pyridine-3-carbaldehyde is represented by the linear formula C8H6N2O .Chemical Reactions Analysis
The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst involves a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyridine-3-carbaldehyde is a solid substance . It has a molecular weight of 146.15 .Scientific Research Applications
Optical Applications
- Scientific Field: Materials Science
- Application Summary: Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
- Methods of Application: The study identified a family of pyrazolo[1,5-a]pyrimidines (PPs) as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
- Results: The PPs bearing simple aryl groups allow good solid-state emission intensities. The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates
- Scientific Field: Organic Chemistry
- Application Summary: A series of pyrazolo[1,5-a]pyridine-3-ylphosphonates were prepared with moderate to good yields by the oxidative [3+2]cycloaddition of 2-substituted ethynylphosphonates with in situ generated pyridinium-N-imines and their annulated analogs .
- Methods of Application: The study used oxidative [3+2]cycloaddition of 2-substituted ethynylphosphonates with in situ generated pyridinium-N-imines and their annulated analogs .
- Results: The study found that 2-aliphatic and 2-Ph acetylenes demonstrate low activity, and the corresponding pyrazolopyridines were achieved with a moderate yield in the presence of 10 mol% Fe (NO 3) 3 ·9H 2 O .
Biomedical Applications
- Scientific Field: Biomedical Sciences
- Application Summary: Pyrazolo[3,4-b]pyridines have been used in various biomedical applications due to their structural similarity to the purine bases adenine and guanine .
- Methods of Application: The study used a variety of synthetic methods to create a diverse range of 1H-pyrazolo[3,4-b]pyridines .
- Results: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
Antitumor Applications
- Scientific Field: Oncology
- Application Summary: Pyrazolo[1,5-a]pyrimidines have been used as an antitumor scaffold .
- Methods of Application: The study used various synthetic transformations to create a diverse range of functional pyrazolo[1,5-a]pyrimidines .
- Results: The study highlighted the anticancer potential and enzymatic inhibitory activity of these compounds .
Fluorophores
- Scientific Field: Material Science
- Application Summary: Pyrazolo[1,5-a]pyrimidines have emerged as an attractive alternative for their significant photophysical properties .
- Methods of Application: The study used efficient synthetic approaches and easy functionalization methodologies .
- Results: These compounds have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
Antimicrobial and Antitumor Applications
- Scientific Field: Pharmacology
- Application Summary: N-heterocycles, including pyrazolopyrimidines, have been used as drug candidates for various diseases, including microbial infections, cancer, malaria, and others .
- Methods of Application: The study used various synthetic transformations to create a diverse range of functional pyrazolopyrimidines .
- Results: The study highlighted the antimicrobial and antitumor potential of these compounds .
Antidiabetic and Anti-Alzheimer’s Disease Applications
- Scientific Field: Neurology and Endocrinology
- Application Summary: Pyrazolopyrimidines have a variety of medicinal applications, including antidiabetic and anti-Alzheimer’s disease treatments .
- Methods of Application: The study used various synthetic transformations to create a diverse range of functional pyrazolopyrimidines .
- Results: The study highlighted the antidiabetic and anti-Alzheimer’s disease potential of these compounds .
Safety And Hazards
Future Directions
A review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .
properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJMYBSEFSJJNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556546 | |
Record name | Pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
CAS RN |
73957-66-1 | |
Record name | Pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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